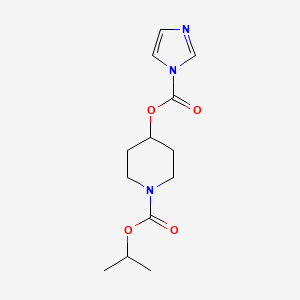
isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate is a synthetic compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and piperidine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with piperidine-1-carboxylic acid, followed by esterification with isopropanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the piperidine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 4-(1H-imidazole-1-carboxyloyloxy)piperidine-1-carboxylate: Unique due to the combination of imidazole and piperidine rings.
Benzyl 1H-imidazole-1-carboxylate: Similar structure but with a benzyl group instead of an isopropyl group.
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring but lacks the piperidine moiety.
Uniqueness
This compound is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1206969-55-2 |
|---|---|
Fórmula molecular |
C13H19N3O4 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
propan-2-yl 4-(imidazole-1-carbonyloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-10(2)19-12(17)15-6-3-11(4-7-15)20-13(18)16-8-5-14-9-16/h5,8-11H,3-4,6-7H2,1-2H3 |
Clave InChI |
CCVURSQOPPATDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CCC(CC1)OC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)




![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)

